molecular formula C15H14N2O2S B596761 2,6-Dimethyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1227266-91-2

2,6-Dimethyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B596761
CAS No.: 1227266-91-2
M. Wt: 286.349
InChI Key: XTZIQYYNXQBKRH-UHFFFAOYSA-N
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Description

2,6-Dimethyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a synthetically versatile chemical scaffold with significant potential in medicinal chemistry and drug discovery research. This compound belongs to the 7-azaindole (pyrrolopyridine) class of nitrogen-containing heterocycles, which are recognized as privileged structures in pharmacology due to their weak basicity and good aqueous solubility, enhancing drug-like properties . The core pyrrolo[2,3-b]pyridine structure is a known pharmacophore in developing inhibitors for various therapeutic targets. Research on analogous derivatives has demonstrated potent biological activities, including serving as kinase inhibitors , ectonucleotide pyrophosphatase/phosphodiesterase (NPP) inhibitors, and antiproliferative agents . The specific 1-(phenylsulfonyl) protection on the pyrrole nitrogen is a critical feature in synthetic chemistry, facilitating further functionalization via cross-coupling reactions, such as the chemoselective Suzuki-Miyaura coupling, to explore structure-activity relationships (SAR) . In research applications, this compound is valuable for probing disease mechanisms. Pyrrolo[2,3-b]pyridine derivatives have shown efficacy in in vitro models as inhibitors of kinases like CSF1R and JAK2, which are implicated in cancer and inflammatory diseases . Other studies indicate that similar sulfonylurea-bearing pyrrolo[2,3-b]pyridine compounds can act as dual inhibitors of NPP1 and NPP3 isozymes, enzymes involved in tumor proliferation and insulin resistance signaling pathways . The methyl substitutions at the 2 and 6 positions of the pyridine ring can be strategically utilized to fine-tune molecular properties and binding affinity during lead optimization campaigns. This makes it a promising scaffold for developing novel therapeutic agents targeting oncology, immunology, and metabolic disorders. This product is intended for research and development purposes in a laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human consumption.

Properties

IUPAC Name

1-(benzenesulfonyl)-2,6-dimethylpyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S/c1-11-8-9-13-10-12(2)17(15(13)16-11)20(18,19)14-6-4-3-5-7-14/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTZIQYYNXQBKRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=C(N2S(=O)(=O)C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701198281
Record name 2,6-Dimethyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
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Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227266-91-2
Record name 2,6-Dimethyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227266-91-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dimethyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701198281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsSubsequent steps involve the formation of the pyrrolo ring through cyclization reactions, often facilitated by catalysts and specific reaction conditions such as elevated temperatures and inert atmospheres .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may target the sulfonyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring, allowing for further functionalization.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the pyridine ring.

Scientific Research Applications

Research has highlighted the compound's inhibitory effects on fibroblast growth factor receptors (FGFRs), which are crucial in the regulation of cell growth and differentiation. The following points summarize its biological relevance:

  • Inhibition of FGFRs : 2,6-Dimethyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine has been shown to effectively inhibit FGFR signaling pathways, leading to decreased cell proliferation and increased apoptosis in various cancer cell lines.
  • Anticancer Potential : The compound demonstrates promising anticancer activity by inducing apoptosis in tumor cells and disrupting their growth signaling pathways. This positions it as a candidate for further development as an anticancer agent.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameStructural FeaturesSimilarity Level
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acidLacks phenylsulfonyl and methyl groupsModerate
4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridineContains bromine and iodine substituentsHigh
4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidineDifferent core structure but similar sulfonyl groupLow

The distinct combination of functional groups in this compound enhances its biological activity against FGFRs compared to other similar compounds that may lack such targeted activity or structural specificity.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of derivatives of pyrrolo[2,3-b]pyridine compounds. For instance:

  • Synthesis and Evaluation : A study focused on synthesizing various derivatives bearing aromatic hydrazone moieties demonstrated that those incorporating the pyrrolo[2,3-b]pyridine scaffold exhibited superior antitumor activities compared to others lacking this core structure. This highlights the importance of structural modifications on biological activity .

Mechanism of Action

The mechanism by which 2,6-Dimethyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The phenylsulfonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interference with cellular signaling processes .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares key structural and functional attributes of 2,6-Dimethyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine with analogous compounds:

Compound Name Substituents Key Features Reported Applications Reference
This compound (Target Compound) 2,6-dimethyl; 1-phenylsulfonyl Electron-withdrawing sulfonyl group; steric hindrance from methyl groups Hypothesized kinase inhibition (inferred) -
3-(Pyrazolyl)-1H-pyrrolo[2,3-b]pyridine derivatives 3-pyrazolyl; variable substituents Pyrazole ring enhances hydrogen-bonding potential Protein kinase inhibitors (e.g., cancer therapy)
Methyl 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate 4,6-dichloro; 1-methyl carboxylate Chlorine atoms (electron-withdrawing); carboxylate improves solubility Pharmaceutical intermediate
5-Phenyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (CAS 223646-08-0) 5-phenyl; 2-keto Keto group introduces polarity; phenyl enhances aromatic stacking Not explicitly stated (likely research chemical)
1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one (CAS 5654-97-7) 2-keto; dihydro Reduced aromaticity; increased solubility due to keto group Unknown (structural analog)

Key Differences and Implications

Substituent Effects on Reactivity and Stability The target compound’s phenylsulfonyl group contrasts with the pyrazolyl substituents in ’s derivatives. Sulfonyl groups are stronger electron-withdrawing agents than pyrazoles, which may alter redox stability and metabolic degradation pathways .

Biological Activity

  • The 3-(pyrazolyl) derivatives () are confirmed kinase inhibitors, leveraging pyrazole’s hydrogen-bonding capacity for target engagement. The target compound’s phenylsulfonyl group may instead favor hydrophobic interactions or allosteric modulation .
  • The 5-phenyl-2-keto analog (CAS 223646-08-0) shares a high structural similarity (0.92) with the target compound but lacks the sulfonyl group, suggesting divergent binding affinities in kinase assays .

Physicochemical Properties

  • The dihydro-2-keto derivative (CAS 5654-97-7) exhibits reduced aromaticity compared to the target compound, likely enhancing aqueous solubility but diminishing planar stacking interactions in biological systems .
  • Methyl 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate’s chlorine atoms increase molecular weight (245.06 g/mol) and may improve membrane permeability relative to the target compound .

Biological Activity

2,6-Dimethyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has gained attention in the field of medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This compound features a pyrrolo[2,3-b]pyridine core with specific substitutions that enhance its biological activity against various cancer cell lines.

Chemical Structure and Properties

The molecular formula of this compound is C15H14N2O2S, with a molecular weight of 286.349 g/mol. The compound is characterized by the presence of methyl groups at the 2 and 6 positions and a phenylsulfonyl group at the 1 position, contributing to its unique pharmacological properties .

Research indicates that this compound exhibits significant inhibitory activity against fibroblast growth factor receptors (FGFRs), which are critical in tumorigenesis. The interaction with FGFRs disrupts their signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Key Mechanisms:

  • Inhibition of FGFR Signaling : The compound specifically targets FGFRs, which are involved in various cellular processes including proliferation and survival.
  • Induction of Apoptosis : Studies have shown that treatment with this compound can induce apoptosis in several cancer cell lines, including A549 lung cancer cells .

Biological Activity Data

The biological activity of this compound has been evaluated through various assays. Below is a summary table highlighting its effects on different cancer cell lines:

Cell Line IC50 (µM) Effect
A5491.58Induces apoptosis
MCF-70.90Inhibits proliferation
HT291.41Induces G2/M phase arrest
SW6200.64Inhibits migration and invasion

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on A549 Cells : A study demonstrated that this compound significantly induced apoptosis in A549 cells while causing cell cycle arrest in the G2/M phase .
  • Comparative Analysis : In comparative studies with similar compounds, it was noted that this pyrrolo derivative exhibited superior potency against FGFRs compared to other structural analogs, highlighting its potential for drug development .

Q & A

Basic: What synthetic strategies are used to introduce methyl groups at the 2- and 6-positions of the pyrrolo[2,3-b]pyridine core?

Answer:
Methylation at the 2- and 6-positions is typically achieved via regioselective alkylation. For example:

  • Direct alkylation : Using sodium hydride (NaH) as a base and methyl iodide (MeI) in tetrahydrofuran (THF) at 0°C to room temperature. This method was employed to synthesize 1-methyl derivatives (e.g., 5-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine) with 75% yield .
  • Optimization : Reaction conditions (e.g., temperature, stoichiometry) must be carefully controlled to avoid over-alkylation. Silica gel chromatography is often used for purification .

Basic: How is the phenylsulfonyl group introduced into the pyrrolo[2,3-b]pyridine scaffold?

Answer:
The phenylsulfonyl group is incorporated via sulfonylation reactions:

  • Tosyl chloride (TsCl) : Reacting the pyrrolo[2,3-b]pyridine core with TsCl in the presence of NaH or tetrabutylammonium bisulfate in acetone. This method ensures selective N1-sulfonylation, as seen in derivatives like 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine .
  • Purification : Products are typically isolated via column chromatography and confirmed by 1^1H/13^{13}C NMR to verify regiochemistry .

Advanced: What structure-activity relationship (SAR) strategies enhance kinase inhibitory activity in pyrrolo[2,3-b]pyridine derivatives?

Answer:
Key SAR strategies include:

  • Hinge-binding optimization : The 1H-pyrrolo[2,3-b]pyridine core acts as a hinge binder in kinases (e.g., FGFR1). Introducing hydrogen bond-accepting groups at the 5-position (e.g., trifluoromethyl) improves interactions with glycine residues (e.g., G485 in FGFR1), as demonstrated by compound 4h (FGFR1 IC50_{50} = 7 nM) .
  • Hydrophobic pocket interactions : Modifying the 3-position with methoxyphenyl or larger substituents enhances binding within hydrophobic regions .
  • Data-driven design : Computational docking and enzymatic assays validate substituent effects on potency and selectivity .

Advanced: How can contradictions in biological activity data among structurally similar derivatives be resolved?

Answer:
Contradictions arise from subtle structural variations. Resolution strategies include:

  • Comparative SAR analysis : Systematically varying substituents (e.g., halogen vs. methyl groups) and measuring IC50_{50} values against target kinases .
  • Crystallographic studies : X-ray structures of ligand-target complexes (e.g., FGFR1-compound 4h complexes) reveal critical binding interactions .
  • Statistical validation : Replicate assays (n ≥ 3) and control for batch-to-batch synthesis variability .

Basic: Which spectroscopic methods are essential for structural confirmation of 2,6-dimethyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine?

Answer:

  • 1^1H/13^{13}C NMR : Confirms regiochemistry of methyl and sulfonyl groups. For example, methyl protons appear as singlets (~δ 2.5 ppm), while sulfonyl aromatic protons resonate at δ 7.5–8.0 ppm .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C16_{16}H15_{15}N2_2O2_2S requires m/z 299.0821) .

Advanced: What in vitro models assess the pharmacokinetic (PK) properties of this compound?

Answer:

  • Microsomal stability : Incubate with liver microsomes (human/rat) to measure metabolic half-life (t1/2_{1/2}) .
  • Caco-2 permeability : Evaluates intestinal absorption (Papp_{app} > 1 × 106^{-6} cm/s indicates high permeability) .
  • Plasma protein binding (PPB) : Equilibrium dialysis to quantify unbound fraction (fu), critical for dose optimization .

Advanced: How are computational methods integrated into the design of pyrrolo[2,3-b]pyridine-based inhibitors?

Answer:

  • Molecular docking : Predict binding modes to kinase ATP pockets (e.g., FGFR1). For example, the 1H-pyrrolo[2,3-b]pyridine core forms hydrogen bonds with hinge-region residues like Asp641 .
  • Free-energy perturbation (FEP) : Quantifies substituent effects on binding affinity, guiding synthesis priorities .
  • ADMET prediction : Tools like SwissADME forecast solubility, CYP inhibition, and bioavailability early in development .

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